molecular formula C18H16O3 B14231214 Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate CAS No. 823175-11-7

Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate

Cat. No.: B14231214
CAS No.: 823175-11-7
M. Wt: 280.3 g/mol
InChI Key: PNBKSZGOWXHSPX-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate is a chemical compound known for its applications in organic synthesis. It is characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a benzoate ester. This compound is used in various scientific research fields due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate typically involves the reaction of 4-phenylbut-3-yn-2-ol with methyl 4-bromobenzoate under specific conditions. The reaction is often catalyzed by palladium-based catalysts in the presence of a base such as triethylamine. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate is used in various scientific research applications, including:

    Chemistry: As a reactant in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceutical agents, particularly as inhibitors of specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate involves its interaction with specific molecular targets. The hydroxy group and the phenyl group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, depending on its specific interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxybut-1-ynyl)benzoate
  • Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
  • Methyl 4-(3,5-dimethylphenyl)-2-methylbut-3-yn-2-ol

Uniqueness

Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the phenyl group and the benzoate ester makes it particularly suitable for applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

823175-11-7

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate

InChI

InChI=1S/C18H16O3/c1-21-18(20)16-11-9-15(10-12-16)17(13-19)8-7-14-5-3-2-4-6-14/h2-6,9-12,17,19H,13H2,1H3

InChI Key

PNBKSZGOWXHSPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)C#CC2=CC=CC=C2

Origin of Product

United States

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